molecular formula C19H20N2O2S B2750063 (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone CAS No. 2034620-91-0

(3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone

Cat. No.: B2750063
CAS No.: 2034620-91-0
M. Wt: 340.44
InChI Key: FIVUTNGDYWPBKG-UHFFFAOYSA-N
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Description

(3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic compound that has attracted significant attention in various fields, including chemistry, biology, and medicine. Its unique structure comprises a dihydroquinolin-1(2H)-yl moiety linked to a pyridin-4-yl methanone via a tetrahydrothiophen-3-yl oxy bridge, which imparts distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves a multi-step process:

  • Preparation of 3,4-dihydroquinoline

    • Starting from aniline derivatives, cyclization can be induced using appropriate reagents and conditions.

  • Synthesis of tetrahydrothiophen-3-yl oxy pyridine

    • Starting from pyridine, tetrahydrothiophen-3-yl oxy is introduced via nucleophilic substitution.

  • Coupling reaction

    • The final step involves coupling 3,4-dihydroquinoline with tetrahydrothiophen-3-yl oxy pyridine under conditions that facilitate the formation of the methanone bridge, such as the use of strong bases or catalysts.

Industrial Production Methods

In an industrial setting, scaling up the synthetic process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Process optimization may include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The dihydroquinoline moiety can undergo oxidation to form quinoline derivatives.

  • Reduction: : Reduction of the methanone group can yield corresponding alcohol derivatives.

  • Substitution: : The pyridine ring is susceptible to electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogens, organolithium compounds.

Major Products Formed

  • Oxidation: : Quinoline derivatives.

  • Reduction: : Alcohol derivatives of the compound.

  • Substitution: : Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone can be used as a probe to study cellular mechanisms due to its unique binding properties.

Medicine

The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific pathways involved in disease.

Industry

In industry, the compound can be used in the synthesis of specialty chemicals and polymers with unique properties.

Mechanism of Action

The mechanism by which (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone exerts its effects involves binding to molecular targets such as enzymes and receptors. The dihydroquinoline moiety interacts with specific active sites, while the pyridine and tetrahydrothiophen-3-yl oxy groups enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dihydroquinolin-1(2H)-yl)(2-(phenoxy)pyridin-4-yl)methanone

  • (3,4-dihydroquinolin-1(2H)-yl)(2-(thiophen-2-yl)pyridin-4-yl)methanone

Uniqueness

Compared to similar compounds, (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone exhibits enhanced reactivity and stability due to the presence of the tetrahydrothiophen-3-yl oxy bridge. This feature imparts unique electronic and steric properties, making it a valuable compound in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-19(21-10-3-5-14-4-1-2-6-17(14)21)15-7-9-20-18(12-15)23-16-8-11-24-13-16/h1-2,4,6-7,9,12,16H,3,5,8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVUTNGDYWPBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC=C3)OC4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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